
3-Acetyloxy-5-chloroindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Acetyloxy-5-chloroindole and related compounds involves multiple steps, including chloroacetylation and cyclization reactions. Wu Ming (2001) described a process starting from 4-chloroaniline and chloroacetyl chloride, achieving a high purity product through optimal reaction conditions (Wu Ming, 2001). Another approach by Yamaguchi and Manabe (2017) involves Pd-catalyzed cross-coupling and cyclization to synthesize trisubstituted indoles, highlighting the versatility of indole synthesis methods (Yamaguchi & Manabe, 2017).
Molecular Structure Analysis
The molecular structure of 3-Acetyloxy-5-chloroindole derivatives can be characterized using various spectroscopic and crystallographic techniques. Gholamhossein Khalili et al. (2016) demonstrated the crystal structure of related indolizine derivatives, providing insights into the molecular geometry and intermolecular interactions of such compounds (Khalili et al., 2016).
Chemical Reactions and Properties
Indole derivatives participate in a range of chemical reactions, offering pathways to synthesize complex molecular architectures. DiPoto, Hughes, and Wu (2015) reported on dearomative annulation reactions to synthesize pyrroloindolines, illustrating the chemical reactivity of indole compounds (DiPoto et al., 2015).
Physical Properties Analysis
The physical properties of 3-Acetyloxy-5-chloroindole, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in various conditions. The synthesis and structural analysis by Gholamhossein Khalili et al. (2016) provide valuable data on the compound's physical characteristics (Khalili et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of 3-Acetyloxy-5-chloroindole, are fundamental for its application in synthesis and material science. The work by DiPoto, Hughes, and Wu (2015) on the synthesis of pyrroloindolines showcases the compound's chemical versatility and potential for creating bioactive molecules (DiPoto et al., 2015).
Wissenschaftliche Forschungsanwendungen
Auxin Activity in Plant Growth
4-Chloroindole-3-acetic acid (4-Cl-IAA), closely related to 3-Acetyloxy-5-chloroindole, is a naturally occurring auxin in certain plants, demonstrating potent auxin activity in various bioassays. This compound has been instrumental in understanding the structural requirements for auxin activity, influencing plant growth and development, particularly in the Vicieae tribe of the Fabaceae family and Pinus sylvestris. Research by Reinecke (2004) delves into the role of 4-Cl-IAA in plant growth, focusing on species such as Pisum sativum and Vicia faba.
Synthesis and Chemical Research
Indoles, including 3-Acetyloxy-5-chloroindole derivatives, are significant in chemical synthesis. For example, the organocatalytic asymmetric synthesis of 3-chlorooxindoles, as demonstrated by Noole et al. (2012), showcases the creation of enantiomerically enriched 3-chlorooxindoles with high yields and diastereoselectivities. This highlights the compound's relevance in developing stereoselective synthesis methods.
Environmental and Biotechnological Applications
The microbial degradation of indole derivatives, including 3-Acetyloxy-5-chloroindole, represents a crucial area of environmental science. Indole and its derivatives are worldwide pollutants, and their microbial degradation pathways offer insights into bioremediation strategies. Arora, Sharma, & Bae (2015) review the aerobic and anaerobic microbial degradation pathways of indole derivatives, underscoring the environmental significance of understanding these processes.
Biological Activities and Potential Applications
Research on 4-Chloroindole-3-acetic acid and its esters, related to 3-Acetyloxy-5-chloroindole, has unveiled promising biological activities. These compounds have demonstrated strong plant growth-regulating activities, including elongation, inhibition, and root formation in various plants. The study by Katayama (2000) highlights the potential of these compounds as bioactive agents in agriculture, emphasizing their stronger activity compared to traditional auxins like indole-3-acetic acid.
Zukünftige Richtungen
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on exploring the potential applications of 3-Acetyloxy-5-chloroindole in various fields, such as medicine and pharmacology.
Eigenschaften
IUPAC Name |
(5-chloro-1H-indol-3-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-6(13)14-10-5-12-9-3-2-7(11)4-8(9)10/h2-5,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSSBGDLKMSHCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CNC2=C1C=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1H-indol-3-yl acetate | |
CAS RN |
114306-00-2 |
Source


|
| Record name | 5-chloro-1H-indol-3-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)
![Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B50866.png)
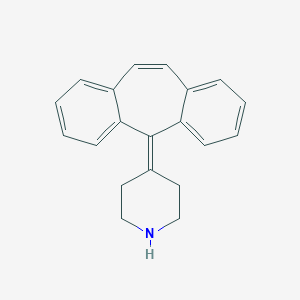
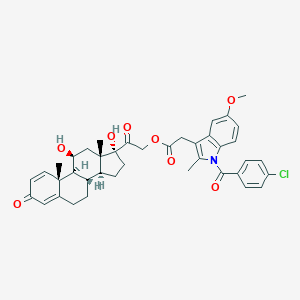
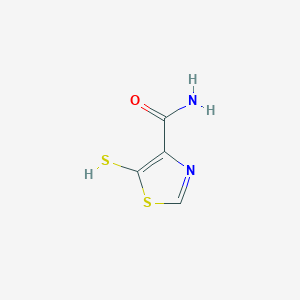
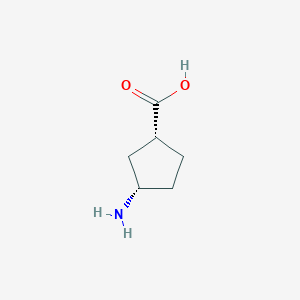

![Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B50881.png)
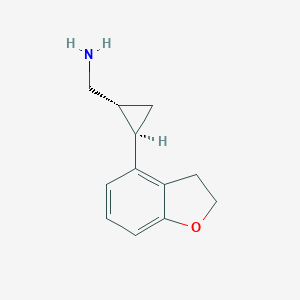

![4-[(S)-Oxiranyl]-2,3-dihydrobenzofuran](/img/structure/B50887.png)
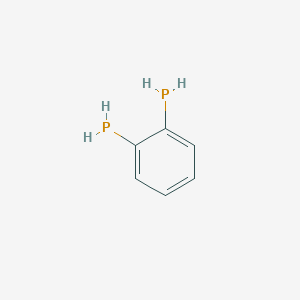
![(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane](/img/structure/B50893.png)